Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate is a complex organic compound that features multiple functional groups, including a thiazole ring, a pyrazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl thiazole-5-carboxylate, 3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazole, and appropriate reagents for the formation of the desired bonds. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate include other thiazole, pyrazole, and furan derivatives. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4E)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O4S/c1-5-23-16(22)14-11(4)18-17(25-14)20-15(21)13(10(3)19-20)8-12-7-6-9(2)24-12/h6-8H,5H2,1-4H3/b13-8+ |
InChI Key |
QDGUHSQXJVQXBD-MDWZMJQESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC=C(O3)C)/C(=N2)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=C(O3)C)C(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.